Linoleoil etanolamida

Descripción general

Descripción

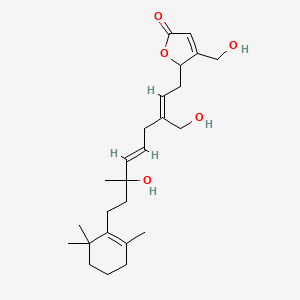

Linoleoil Etanolamida, también conocida como monoetanolamida de ácido linoleico, es una etanolamida de ácido graso. Es una molécula lipídica bioactiva que juega un papel en varios procesos fisiológicos. Este compuesto es parte del sistema endocannabinoide e interactúa con los receptores cannabinoides, aunque débilmente. Es conocida por su participación en la regulación de la ingesta de alimentos y sus propiedades antiinflamatorias .

Aplicaciones Científicas De Investigación

La Linoleoil Etanolamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de las etanolamidas de ácidos grasos en varias reacciones químicas.

Biología: Investigada por su papel en las vías de señalización celular, particularmente las que involucran el sistema endocannabinoide.

Medicina: Explorada por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y reguladoras del apetito. Ha demostrado ser prometedora en el tratamiento de afecciones como la dermatitis de contacto y la obesidad.

Industria: Utilizada en el desarrollo de compuestos bioactivos y como aditivo en formulaciones cosméticas por sus propiedades calmantes para la piel .

Mecanismo De Acción

La Linoleoil Etanolamida ejerce sus efectos principalmente a través de la interacción con el sistema endocannabinoide. Se une a los receptores cannabinoides CB1 y CB2, aunque con menor afinidad en comparación con otros endocannabinoides como la anandamida. Esta unión conduce a la modulación de varias vías de señalización, incluida la inhibición de la producción de AMP cíclico (AMPc) y la activación de las quinasas de proteína activadas por mitógeno (MAPKs). Además, la this compound puede activar los canales de potencial transitorio receptor vanilloide 1 (TRPV1), lo que lleva a un aumento de la fosforilación de las quinasas reguladas por señales extracelulares (ERK) y cambios transcripcionales subsecuentes .

Análisis Bioquímico

Biochemical Properties

Linoleoyl ethanolamide interacts with several enzymes and proteins. It is known to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of fatty acid amides . It also interacts with G-protein-coupled cannabinoid receptors, although it binds weakly .

Cellular Effects

Linoleoyl ethanolamide has been shown to have anti-inflammatory effects in cells. It prevents the signaling of nuclear factor κB (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . It also influences cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, linoleoyl ethanolamide exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits FAAH, which leads to an increase in the levels of fatty acid amides, including anandamide . This can result in the activation or inhibition of various enzymes and changes in gene expression .

Dosage Effects in Animal Models

The effects of linoleoyl ethanolamide can vary with different dosages in animal models. It has been found to be less potent than anandamide at causing catalepsy in mice and does not prolong sleep time

Metabolic Pathways

Linoleoyl ethanolamide is involved in several metabolic pathways. It is formed through the enzymatic hydrolysis of the corresponding acyl phosphatidyl ethanolamides by phospholipase D . It also interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of linoleoyl ethanolamide is not well established. It has been found to be highly concentrated in postsynaptic dendritic spines in the hippocampal dentate molecular layer of the brain, suggesting that it may be localized to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Linoleoil Etanolamida puede sintetizarse mediante la reacción de ácido linoleico con etanolamina. La reacción generalmente implica la activación del ácido linoleico utilizando un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno, y a temperatura ambiente para evitar la degradación del producto.

Métodos de Producción Industrial: La producción industrial de this compound involucra rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía líquida de alta eficacia (HPLC). Las condiciones de reacción se controlan cuidadosamente para garantizar la consistencia y la calidad del producto final .

Tipos de Reacciones:

Oxidación: La this compound puede sufrir reacciones de oxidación, particularmente en los dobles enlaces de la porción de ácido linoleico. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y ozono (O₃).

Reducción: La reducción de la this compound se puede lograr utilizando catalizadores de hidrogenación como paladio sobre carbono (Pd/C) para saturar los dobles enlaces.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la porción de etanolamina, donde el grupo hidroxilo puede ser reemplazado por otros nucleófilos en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: KMnO₄ en solución acuosa u O₃ en un solvente orgánico.

Reducción: Gas hidrógeno (H₂) con catalizador Pd/C bajo presión suave.

Sustitución: Nucleófilos como haluros o aminas en presencia de una base como hidróxido de sodio (NaOH).

Productos Principales:

Oxidación: Epóxidos o dioles dependiendo del grado de oxidación.

Reducción: Etanolamida de ácido graso saturado.

Sustitución: Varias etanolamidas sustituidas dependiendo del nucleófilo utilizado

Comparación Con Compuestos Similares

La Linoleoil Etanolamida se compara a menudo con otras etanolamidas de ácidos grasos, como:

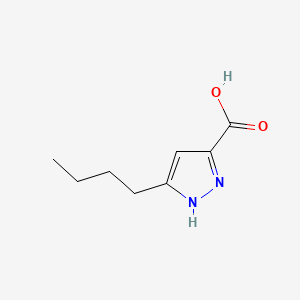

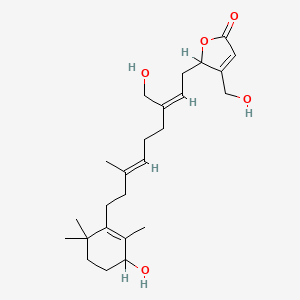

Anandamide (araquidonoil etanolamida): Más potente en la unión a los receptores cannabinoides y la provocación de efectos fisiológicos como catalepsia y modulación del sueño.

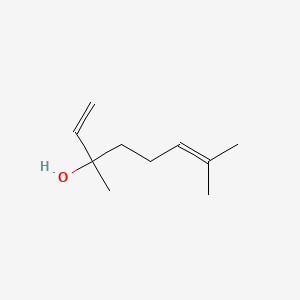

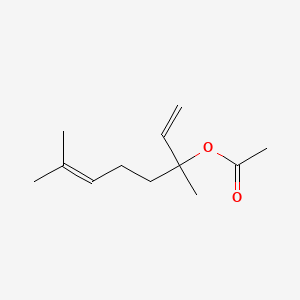

Oleoil Etanolamida: Conocida por su papel en la regulación del apetito y el peso corporal, con efectos más fuertes en la ingesta de alimentos en comparación con la this compound.

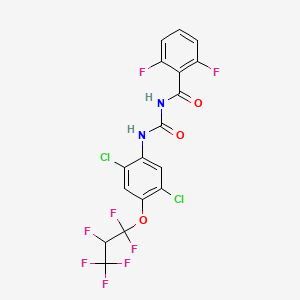

Palmitoil Etanolamida: Exhibe propiedades antiinflamatorias y analgésicas significativas, a menudo utilizadas en el tratamiento del dolor crónico y las afecciones inflamatorias.

Singularidad: La this compound es singular en su afinidad de unión moderada a los receptores cannabinoides y su papel específico en la regulación del estrés oxidativo y la inflamación sin afectar significativamente los patrones de sueño. Esto la convierte en un compuesto valioso para aplicaciones terapéuticas específicas donde se desea la modulación del sistema endocannabinoide sin los efectos psicoactivos asociados con agonistas más fuertes .

Propiedades

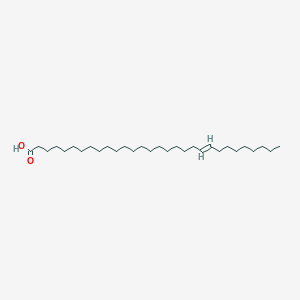

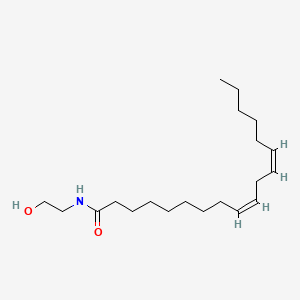

IUPAC Name |

(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDGUVSAAQARU-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887223 | |

| Record name | N-Linoleoylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68171-52-8 | |

| Record name | N-Linoleoylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68171-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Linoleoylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dien-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889DYX0816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linoleoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

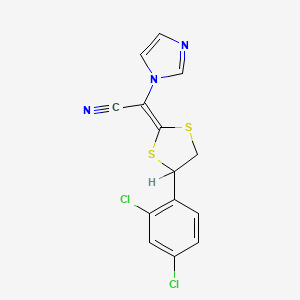

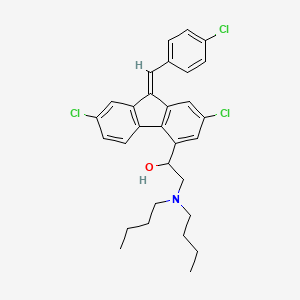

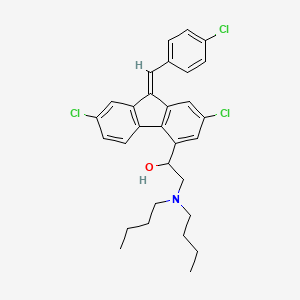

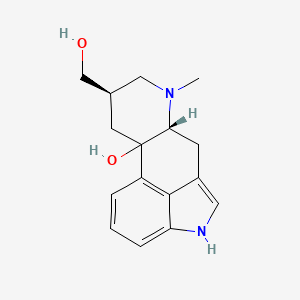

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.